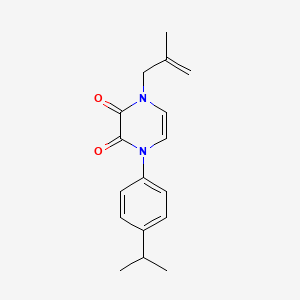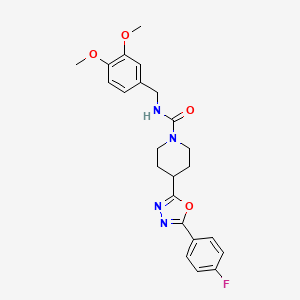![molecular formula C23H20F3NO7 B2679747 Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate CAS No. 847364-69-6](/img/structure/B2679747.png)
Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate is a useful research compound. Its molecular formula is C23H20F3NO7 and its molecular weight is 479.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Microwave-Assisted Cyclization : This technique involves cyclizing aryl 2-bromobenzoates to produce 6 H-benzo[c]chromen-6-ones under microwave irradiation in dimethylformamide with K2CO3, highlighting a method to synthesize related chromene derivatives (Dao et al., 2018).
Tandem Palladium-Catalyzed Oxidative Aminocarbonylation-Cyclization : This process synthesizes 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives, showcasing a pathway to obtain complex chromene structures (Gabriele et al., 2006).
Chromene Chromium Carbene Complexes : These complexes are used in the synthesis of naphthopyran and naphthopyrandione units, which are key in photochromic materials and biologically active natural products (Rawat et al., 2006).
Biological Evaluation and Applications
Antimicrobial Activity : Coumarin derivatives, related to chromen-2-ones, have been evaluated for their antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Youssif, 2013).
Antimycobacterial Derivatives : Furo[3,2-f]chromene analogues have been synthesized and tested for inhibiting mycobacterial growth, indicating their potential use in antimycobacterial therapies (Alvey et al., 2008).
Solid Base Catalysis for Pyran Derivatives Synthesis : Silica-bonded N-propylpiperazine sodium n-propionate has been used as a catalyst for synthesizing 4H-pyran derivatives, a class of compounds related to chromenes, demonstrating the role of solid base catalysis in organic synthesis (Niknam et al., 2013).
Hypoxia Inducible Factor-1 Pathway Inhibition : Chromene-based compounds have been explored for their ability to inhibit the HIF-1 pathway, indicating potential applications in cancer treatment (Mun et al., 2012).
Antibacterial and Antioxidant Activities : Chromen-2-one derivatives have been synthesized and tested for their antibacterial and antioxidant properties, suggesting their utility in the development of new therapeutic agents (Aragade et al., 2012).
DNA-Dependent Protein Kinase Inhibition : Chromenone derivatives have been identified as potent inhibitors of DNA-PK, highlighting their potential in therapeutic applications related to DNA damage response (Clapham et al., 2012).
Synthesis of Novel Isoxazole and Chromone Derivatives : The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine produces novel isoxazole and chromone derivatives, showcasing the versatility of chromones in organic synthesis (Sosnovskikh et al., 2008).
Antioxidant Activity : Isobenzofuranone derivatives from Phyllanthus emblica, related to chromen-2-ones, have shown significant antioxidant activity, indicating their potential in oxidative stress-related conditions (Gao et al., 2019).
Electrochemical Properties : Synthesis and characterization of chromene-2-one derivatives have been conducted to explore their electrochemical properties, suggesting potential applications in electronic materials (Al-ayed, 2011).
Schiff Bases of Coumarin-Incorporated Oxadiazole Derivatives : These compounds have been evaluated for antimicrobial activity, offering insights into the development of new antimicrobial agents (Bhat et al., 2013).
Liquid Crystalline Polysiloxanes : Research on the use of intermolecular hydrogen bonding in polysiloxanes to induce liquid crystallinity has implications for material science applications (Kumar et al., 1992).
Thiazolidin-4-ones Based on Chromene Acetic Acid : These compounds have been designed and synthesized, with potential applications in antibacterial therapies (Čačić et al., 2009).
Gaseous State Hydrogen Bonding in Chromene Derivatives : Studies on 4-n-propyloxybenzoic acid have revealed insights into the behavior of chromene derivatives in gaseous states, contributing to our understanding of molecular interactions (Giricheva et al., 2022).
Eigenschaften
IUPAC Name |
propyl 4-[7-(dimethylcarbamoyloxy)-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3NO7/c1-4-11-31-21(29)13-5-7-14(8-6-13)32-19-18(28)16-10-9-15(33-22(30)27(2)3)12-17(16)34-20(19)23(24,25)26/h5-10,12H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILHZRWMRFXZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)N(C)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

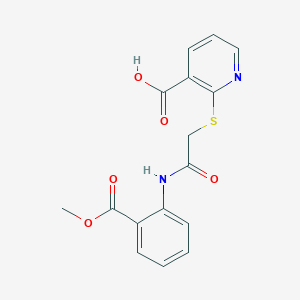
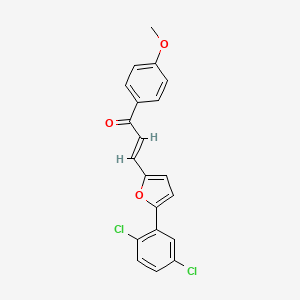
![1-[(4-Chlorophenyl)methyl]-6-ethoxy-3-(4-ethoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2679668.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-7-amine;hydrochloride](/img/structure/B2679671.png)

![2-({[(4-fluorobenzoyl)amino]carbothioyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2679674.png)
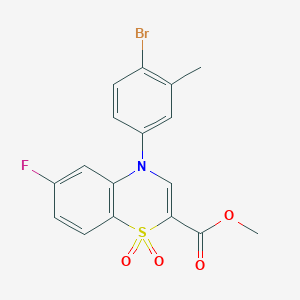
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2679679.png)
![2-((3,5-dimethylisoxazol-4-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2679680.png)
